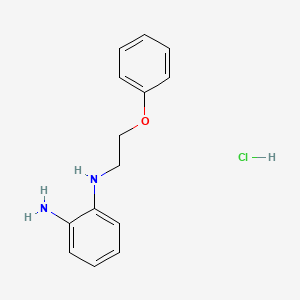

N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride

Description

Properties

IUPAC Name |

2-N-(2-phenoxyethyl)benzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O.ClH/c15-13-8-4-5-9-14(13)16-10-11-17-12-6-2-1-3-7-12;/h1-9,16H,10-11,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMWYSFUOMQPGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC2=CC=CC=C2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride typically involves the reaction of 1,2-benzenediamine with 2-phenoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride can undergo oxidation reactions, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride as an anticancer agent. Its structural similarity to other known anticancer compounds allows it to interact with biological targets effectively. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Tyrosinase Inhibition

The compound has shown promise as a tyrosinase inhibitor, which is crucial for treating hyperpigmentation disorders. Tyrosinase is an enzyme involved in melanin production; thus, inhibiting its activity can help manage conditions like melasma and age spots. Studies have demonstrated that specific modifications to the N-(2-phenoxyethyl)-1,2-benzenediamine structure can enhance its inhibitory potency against tyrosinase, making it a candidate for cosmetic applications aimed at skin lightening .

Materials Science

Polymer Chemistry

N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride can serve as a curing agent in epoxy resin formulations. Its amine functionality promotes cross-linking reactions that enhance the thermal and mechanical properties of cured resins. The incorporation of this compound into polymer matrices has been shown to improve adhesion and resistance to environmental degradation.

Chemical Intermediate

Synthesis of Complex Molecules

This compound acts as a versatile building block in organic synthesis. It can be utilized in the preparation of various heterocyclic compounds and dyes. For example, its reaction with different electrophiles leads to the formation of substituted benzene derivatives that are valuable in dye chemistry and materials synthesis .

Case Study 1: Anticancer Compound Development

A study investigated the synthesis of novel derivatives of N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride and their biological activities against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics, suggesting enhanced efficacy.

Case Study 2: Tyrosinase Inhibition

Research focused on the inhibition of mushroom tyrosinase by modified versions of N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride demonstrated significant inhibition rates (IC50 values ranging from micromolar to nanomolar concentrations). This finding supports its potential use in skin whitening products .

Mechanism of Action

The mechanism of action of N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The phenoxyethyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

N1,N2-Dimethylbenzene-1,2-diamine (CAS 25148-68-9)

- Structure: Two methyl groups (-CH₃) on the amino groups of 1,2-benzenediamine.

- Key Differences: Lacks the phenoxyethyl substituent and hydrochloride salt. The methyl groups reduce polarity compared to the target compound.

- Applications : Likely used in dye synthesis or as a ligand in coordination chemistry due to its small size and electron-donating methyl groups .

N-Methyl-1,2-benzenediamine Dihydrochloride (CAS 534-85-0)

- Structure: Single methyl substitution on one amino group, with a dihydrochloride salt.

- Key Differences: The dihydrochloride form increases solubility in aqueous media compared to the target compound’s single hydrochloride. The absence of a phenoxyethyl group limits its lipophilicity .

- Applications : Biochemical research, such as enzyme inhibition studies, due to its water solubility and amine reactivity .

3,5-Dimethyl-1,2-phenylenediamine Dihydrochloride (CAS 59007-83-9)

- Structure : Methyl groups at positions 3 and 5 on the benzene ring, with a dihydrochloride salt.

- Key Differences: Substitutions on the aromatic ring (vs. the amino group in the target compound) alter electronic properties. The dihydrochloride enhances solubility but reduces organic solvent compatibility .

- Applications: Potential use in electrochemistry or as a precursor for heterocyclic compounds .

4,5-Dichloro-N1-isobutylbenzene-1,2-diamine Hydrochloride (CAS 957035-41-5)

- Structure: Chlorine atoms at positions 4 and 5, with an isobutyl group (-CH₂CH(CH₂)₂) on one amino group.

- Key Differences: Chlorine substituents increase molecular weight (269.60 g/mol, ) and electron-withdrawing effects, contrasting with the electron-rich phenoxyethyl group. The isobutyl group provides steric hindrance distinct from the linear phenoxyethyl chain .

- Applications : Likely explored in agrochemicals or corrosion inhibitors due to halogenated aromatic systems .

1,2-Phenylenediamine Dihydrochloride (CAS 615-28-1)

- Structure : Unsubstituted 1,2-benzenediamine with a dihydrochloride salt.

- The dihydrochloride form offers superior solubility in water compared to the target compound .

- Applications : Widely used in biochemical assays (e.g., peroxidase substrates) and polymer synthesis .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility |

|---|---|---|---|---|---|

| N-(2-Phenoxyethyl)-1,2-benzenediamine HCl | - | C₁₄H₁₇ClN₂O | 264.75 | Phenoxyethyl, HCl | Polar organic solvents |

| N1,N2-Dimethylbenzene-1,2-diamine | 25148-68-9 | C₈H₁₂N₂ | 136.20 | Two methyl groups | Ethanol, DCM |

| N-Methyl-1,2-benzenediamine dihydrochloride | 534-85-0 | C₇H₁₂Cl₂N₂ | 195.09 | Methyl, dihydrochloride | Water, methanol |

| 3,5-Dimethyl-1,2-phenylenediamine diHCl | 59007-83-9 | C₈H₁₄Cl₂N₂ | 209.12 | 3,5-dimethyl, dihydrochloride | Water |

| 4,5-Dichloro-N1-isobutylbenzene-1,2-diamine HCl | 957035-41-5 | C₁₀H₁₄Cl₃N₂ | 269.60 | 4,5-dichloro, isobutyl, HCl | DMSO, acetone |

| 1,2-Phenylenediamine dihydrochloride | 615-28-1 | C₆H₁₀Cl₂N₂ | 179.07 | Dihydrochloride | Water, ethanol |

Key Findings and Implications

- Substituent Effects: The phenoxyethyl group in the target compound enhances lipophilicity and steric bulk, making it suitable for applications requiring hydrophobic interactions (e.g., drug delivery systems). In contrast, methyl or dihydrochloride derivatives (e.g., CAS 534-85-0) prioritize water solubility for biochemical uses .

- Chlorinated Derivatives : Compounds like CAS 957035-41-5 and 1087743-89-2 () exhibit increased stability and reactivity due to electron-withdrawing chlorine atoms, favoring applications in harsh environments (e.g., corrosion inhibition) .

- Synthetic Accessibility : The target compound’s synthesis likely involves alkylation, while methylated analogs are simpler to produce via direct methylation .

Biological Activity

N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride is characterized by the following chemical structure:

- Molecular Formula: CHClNO

- Molecular Weight: 284.77 g/mol

- CAS Number: [not specified in the sources]

The compound features a phenoxyethyl group attached to a 1,2-benzenediamine moiety, which may contribute to its biological activities.

Mechanisms of Biological Activity

Research indicates that compounds similar to N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride exhibit significant antibacterial and anticancer properties. The biological activity can be attributed to several mechanisms:

-

Antibacterial Activity:

- The compound has shown promising results against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

- Anticancer Properties:

Anticancer Efficacy

A study investigating the anticancer effects of similar compounds demonstrated that N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride could significantly inhibit the growth of various cancer cell lines. For instance:

- Cell Lines Tested:

- MDA-MB-231 (triple-negative breast cancer)

- HCC827 (lung cancer)

The compound exhibited an IC value in the low micromolar range, indicating potent activity against these cancer cell lines .

Antibacterial Activity

In another investigation focusing on antibacterial properties, N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting a potential role in treating antibiotic-resistant infections.

Safety and Toxicity Profile

Safety assessments have been conducted to evaluate the toxicity of N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride:

- Acute Toxicity: Studies indicate that the compound has a high LD value (>2000 mg/kg), suggesting low acute toxicity in animal models .

- Repeated Dose Toxicity: No observed adverse effect level (NOAEL) was determined at 320 mg/kg/day over a 28-day period in rats .

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride, and how can purity be validated?

A common synthesis involves nucleophilic substitution between 2-phenoxyethylamine and 1,2-benzenediamine derivatives under acidic conditions. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) is recommended to remove unreacted amines. Purity validation requires orthogonal methods:

Q. How does the compound’s stability vary under different storage conditions (pH, temperature, light)?

Stability studies should include:

- Thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., melting point analogs at 196–201°C observed in related dihydrochlorides) .

- Photostability : Exposure to UV light (254–365 nm) for 48 hours, followed by HPLC to detect degradation products .

- pH-dependent stability : Incubate in buffers (pH 2–12) and monitor chloride release via ion chromatography .

Q. What solvents are suitable for dissolving N-(2-Phenoxyethyl)-1,2-benzenediamine hydrochloride?

Polar aprotic solvents (DMSO, DMF) or aqueous acidic solutions (0.1 M HCl) are effective. Solubility in ethanol is limited (~5 mg/mL at 25°C), as inferred from structurally similar compounds . Conduct a solubility screen using nephelometry to optimize solvent selection for assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the aromatic amine groups?

Contradictions may arise from competing reactions (e.g., oxidation vs. acylation). To clarify:

- Kinetic studies : Monitor reaction progress under varying conditions (O₂ levels, catalysts) using stopped-flow spectroscopy .

- Computational modeling : Compare activation energies for competing pathways (e.g., DFT calculations for oxidation intermediates) .

- Isolation of intermediates : Use preparative TLC to isolate and characterize transient species .

Q. What strategies mitigate interference from by-products in spectroscopic characterization?

By-products (e.g., unreacted phenoxyethylamine) can skew NMR or MS data. Mitigation includes:

Q. How can the compound’s interaction with biological targets be modeled computationally?

- Molecular docking : Use software like AutoDock Vina to predict binding affinities with serotonin receptors (e.g., 5-HT2A), leveraging structural analogs like NBOMe derivatives .

- MD simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .

- Pharmacophore mapping : Identify critical H-bond donors/acceptors using the compound’s amine and phenoxy groups .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Controlled replication : Synthesize the compound using identical protocols from conflicting studies and compare results .

- Cross-lab validation : Collaborate with independent labs to verify thermal properties (DSC for melting points) .

- Standardized conditions : Ensure identical instrumentation parameters (e.g., NMR field strength, HPLC gradients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.